(12Z,14E,24E)-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-8-{(E)-[(2E)-(piperidin-1-ylmethylidene)hydrazinylidene]methyl}-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trie
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FCE-22250 is a broad-spectrum antibiotic that is active against Mycobacterium species. It belongs to the rifamycin class of antibiotics, which are known for their potent antibacterial properties. FCE-22250 has shown excellent in vitro activity against various intracellular pathogens, making it a promising candidate for treating infections caused by these organisms .
Métodos De Preparación
The synthesis of FCE-22250 involves several steps:
Formation of N-methylene-tert-butylamine: The reaction of tert-butylamine with formaldehyde gives N-methylene-tert-butylamine.
Condensation with rifamycin SV: N-methylene-tert-butylamine is condensed with rifamycin SV by means of manganese dioxide in tetrahydrofuran, yielding 3-formylrifamycin SV.
Final treatment: The 3-formylrifamycin SV is then treated with hydrazine and piperidyl chloroformiminium chloride in tetrahydrofuran to produce FCE-22250.
Análisis De Reacciones Químicas
FCE-22250 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its antibacterial properties.
Substitution: FCE-22250 can undergo substitution reactions, where functional groups are replaced by others, leading to the formation of new compounds.
Common reagents used in these reactions include manganese dioxide, hydrazine, and piperidyl chloroformiminium chloride. The major products formed from these reactions are derivatives of rifamycin, which may have different antibacterial activities .
Aplicaciones Científicas De Investigación
FCE-22250 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving rifamycin derivatives.
Medicine: It has potential clinical applications in treating infections caused by Mycobacterium species and other intracellular pathogens.
Mecanismo De Acción
FCE-22250 exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds to the beta subunit of bacterial DNA-dependent RNA polymerase, preventing the transcription of RNA from DNA. This inhibition of RNA synthesis ultimately leads to the death of the bacterial cell. The molecular targets of FCE-22250 are the bacterial RNA polymerase and the pathways involved in RNA synthesis .
Comparación Con Compuestos Similares
FCE-22250 is compared with other rifamycin derivatives, such as rifampicin and rifabutin. While all these compounds share a similar mechanism of action, FCE-22250 has shown superior in vitro activity against certain intracellular pathogens, such as Legionella and Chlamydia trachomatis . This makes FCE-22250 a unique and promising candidate for treating infections caused by these organisms.
Similar Compounds
- Rifampicin
- Rifabutin
- Rifapentine
- Rifalazil
- Rifamycin SV
Propiedades
Fórmula molecular |
C44H58N4O12 |
---|---|
Peso molecular |
834.9 g/mol |
Nombre IUPAC |
[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[(E)-piperidin-1-ylmethylidenehydrazinylidene]methyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C44H58N4O12/c1-22-14-13-15-23(2)43(56)47-34-29(20-45-46-21-48-17-11-10-12-18-48)38(53)31-32(39(34)54)37(52)27(6)41-33(31)42(55)44(8,60-41)58-19-16-30(57-9)24(3)40(59-28(7)49)26(5)36(51)25(4)35(22)50/h13-16,19-22,24-26,30,35-36,40,50-54H,10-12,17-18H2,1-9H3,(H,47,56)/b14-13+,19-16+,23-15-,45-20+,46-21+ |
Clave InChI |
JEGGQYICWGMXOZ-GMPMKFSHSA-N |
SMILES isomérico |
CC1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N=C/N5CCCCC5)/C |
SMILES canónico |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN=CN5CCCCC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.